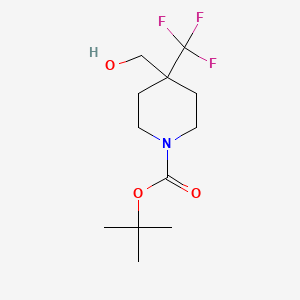

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 1260893-18-2) is a piperidine derivative featuring a hydroxymethyl (-CH2OH) and trifluoromethyl (-CF3) group at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is commercially available as a high-purity reagent (≥97%) and serves as a critical intermediate in pharmaceutical and agrochemical synthesis . Its structural uniqueness lies in the simultaneous presence of polar (hydroxymethyl) and lipophilic (trifluoromethyl) groups, which modulate solubility, stability, and reactivity for targeted applications.

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h17H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJLSBIXCPFDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group and the hydroxymethyl group. The final step involves esterification to introduce the tert-butyl ester.

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.

Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde or paraformaldehyde in the presence of a base.

Esterification: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

Biological Probes: Used in the design of probes for studying biological processes.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Alkyl and Aryl Substituents

tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate () :

- Substituents: 4-methylpentyl chain.

- Synthesis: 86% yield via reaction of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate.

- Properties: Enhanced lipophilicity due to the alkyl chain, suitable for hydrophobic interactions in drug design. NMR data (δ 1.26–1.34 ppm for methyl groups) confirm structural integrity .

- tert-Butyl 4-(4-Fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate (): Substituents: 4-fluorophenyl and hydroxymethyl. Synonymous with SCHEMBL2427295, this compound lacks commercial availability but is structurally relevant for fluorinated drug candidates .

Functionalized Substituents

Trifluoromethyl-Containing Analogs

tert-Butyl 4-((4-(Trifluoromethyl)-1H-imidazol-2-yl)methyl)piperidine-1-carboxylate () :

- tert-Butyl 4-Hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate (): Substituents: Hydroxy and trifluoromethyl-triazolethio groups. Applications: Potential antiviral or anticancer agent due to triazole’s bioactivity; exact biological data pending further research .

Physicochemical and Spectroscopic Comparisons

*Calculated based on molecular formula C12H20F3NO3.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 1260893-18-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and applications in drug development.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

- Electrophilic Nature : The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, influencing protein-ligand interactions and enzyme activity .

1. Inhibition Studies

Research indicates that derivatives of piperidine compounds, including this compound, exhibit inhibitory effects on key enzymes related to neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Studies have shown that piperidine derivatives can inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. For example, similar compounds demonstrated IC50 values ranging from 15 to 20 nM for acetylcholinesterase inhibition .

2. Neuroprotective Effects

The compound has shown potential neuroprotective effects in vitro:

- Astrocyte Protection : In cellular models, tert-butyl derivatives have been reported to reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta (Aβ) peptides . This suggests a protective role against neurodegeneration.

3. Antioxidant Activity

Preliminary studies suggest that the compound may possess antioxidant properties:

- Free Radical Scavenging : The presence of hydroxymethyl and trifluoromethyl groups contributes to the compound's ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage .

Case Study 1: Alzheimer’s Disease Model

In a study investigating the effects of piperidine derivatives on Alzheimer's disease models, researchers found that compounds similar to this compound significantly inhibited the aggregation of Aβ peptides and reduced cell death in neuronal cultures . This highlights the potential for these compounds in developing therapeutics for neurodegenerative diseases.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of piperidine-based compounds with β-secretase and acetylcholinesterase. The findings indicated that these compounds could modulate enzyme activity, supporting their role as multi-target agents in treating complex diseases like Alzheimer's .

Applications in Drug Development

Given its biological activities, this compound is being explored as a scaffold for designing new drugs targeting neurodegenerative conditions. Its ability to inhibit key enzymes and provide neuroprotection makes it a promising candidate for further development.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways.

1.1. Antidiabetic Agents

Research indicates that derivatives of this compound may serve as agonists for GPR119, a receptor involved in insulin secretion and glucose homeostasis. This could have implications for treating type 2 diabetes mellitus by enhancing insulin sensitivity and secretion .

1.2. Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacological studies. Its piperidine core is often associated with compounds that exhibit central nervous system activity .

Organic Synthesis Applications

The compound serves as an important intermediate in the synthesis of various fluorinated piperidine derivatives, which are useful in pharmaceutical development due to their unique properties.

2.1. Synthesis of Fluorinated Compounds

The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological contexts. The tert-butyl group also provides steric hindrance that can influence reactivity and selectivity in chemical reactions.

2.2. Building Block for Complex Molecules

Due to its functional groups, this compound is utilized as a building block in multi-step synthesis processes to create more complex molecules with desired biological activities .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Q & A

What are the primary synthetic routes for synthesizing tert-butyl 4-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Basic Research

The compound is typically synthesized via multi-step reactions involving piperidine precursors. A common approach includes alkylation or condensation of a trifluoromethyl-substituted piperidine intermediate with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Temperature control (0–25°C) and anhydrous solvents (e.g., THF) are critical to minimize hydrolysis of the tert-butyl ester. Yields are optimized by slow reagent addition and inert atmospheres to prevent side reactions .

Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Basic Research

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the hydroxymethyl and trifluoromethyl groups, with characteristic shifts at δ 3.5–4.0 ppm (hydroxymethyl) and ~110–120 ppm (¹³C for CF₃) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z ~325) .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Advanced Research

Byproduct formation often arises from incomplete protection of the hydroxymethyl group or trifluoromethyl hydrolysis. Kinetic studies using inline FTIR or TLC monitoring can identify intermediate stability issues . For example, lowering reaction temperatures (<10°C) during tert-butyloxycarbonyl (Boc) protection reduces racemization of the piperidine ring . Catalytic hydrogenation (H₂/PtO₂) in ethyl acetate effectively removes nitro or benzyl protecting groups without affecting the trifluoromethyl moiety .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research

The tert-butyl ester is prone to acidic hydrolysis (pH < 3), generating a carboxylic acid byproduct. Stability studies in buffered solutions (pH 5–8) show degradation <5% over 24 hours at 25°C . The hydroxymethyl group may oxidize to a ketone under basic conditions (pH > 10), necessitating storage in inert, anhydrous environments at –20°C .

How does this compound function in proteolysis-targeting chimera (PROTAC) development?

Advanced Research

The hydroxymethyl and trifluoromethyl groups enable conjugation to E3 ligase ligands and target proteins, forming ternary complexes. Structural analogs have shown efficacy in degrading kinases via ubiquitination, with IC₅₀ values in the nanomolar range . Radiolabeled ligand binding assays and surface plasmon resonance (SPR) are used to quantify ternary complex stability .

How should researchers resolve conflicting spectral data during structural characterization?

Advanced Research

Contradictions in NMR or MS data often arise from stereochemical heterogeneity or residual solvents. X-ray crystallography or 2D NMR (COSY, NOESY) can clarify spatial arrangements of the hydroxymethyl and trifluoromethyl groups . For example, NOE correlations between the piperidine ring and hydroxymethyl proton confirm equatorial substitution .

What methodologies are recommended for scaling up catalytic hydrogenation steps in synthesis?

Advanced Research

Scaling hydrogenation (e.g., H₂/PtO₂) requires pressure-controlled reactors (1–3 atm) and solvent optimization (e.g., ethyl acetate vs. methanol) to prevent catalyst poisoning . Reaction monitoring via gas chromatography (GC) ensures complete reduction of intermediates like dihydropyridines to piperidines. Post-reaction filtration through celite and silica gel chromatography achieve >90% purity .

How can researchers assess the biological activity of this compound in receptor-binding studies?

Advanced Research

Competitive radioligand binding assays (using ³H- or ¹²⁵I-labeled ligands) quantify affinity for targets like GPCRs or ion channels . For PROTACs, cellular degradation assays (Western blotting) measure target protein reduction (e.g., BRD4) at 24–48 hours post-treatment . Dose-response curves (0.1–10 µM) and proteasome inhibition controls validate mechanism-specific activity .

What strategies are effective for modifying the hydroxymethyl group to enhance reactivity?

Advanced Research

The hydroxymethyl group can be oxidized to a ketone (Swern oxidation) or esterified (e.g., acetyl chloride) to alter steric and electronic properties . Mitsunobu reactions enable stereoselective substitution with thiols or amines, improving solubility or binding affinity . Computational docking studies (AutoDock Vina) guide rational modifications .

How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Advanced Research

Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without cytotoxicity . For kinetic solubility assays, shake-flask methods (pH 7.4 PBS) with HPLC quantification determine the equilibrium solubility limit (~50–100 µM for analogs) . Micellar solubilization using polysorbate-80 is viable for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.